molecular formula C5H10N2O4 B14456510 N~2~-(Hydroxymethyl)-L-asparagine CAS No. 73903-62-5

N~2~-(Hydroxymethyl)-L-asparagine

Cat. No.: B14456510
CAS No.: 73903-62-5
M. Wt: 162.14 g/mol
InChI Key: FYERASWGBZFFKD-VKHMYHEASA-N
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Description

Nomenclature and Stereochemical Considerations in Asparagine Derivative Studies

The naming of amino acid derivatives follows a systematic convention that precisely describes their structure. In N²-(Hydroxymethyl)-L-asparagine , each component of the name provides specific information:

L-asparagine : This designates the parent molecule as the L-enantiomer of asparagine, the stereoisomer incorporated into proteins in virtually all living organisms. nih.gov The L-configuration refers to the specific three-dimensional arrangement of the groups around the alpha-carbon. nih.gov

N²- : This prefix (also denoted as Nα-) specifies that the substituent is attached to the nitrogen atom of the alpha-amino group, the primary amine connected to the chiral alpha-carbon. hmdb.ca This distinguishes it from modifications at the other nitrogen atom in asparagine's side chain (the N⁴ position).

(Hydroxymethyl)- : This indicates the specific substituent group, -CH₂OH, that has been added to the alpha-amino nitrogen.

Maintaining the stereochemical integrity of the alpha-carbon is a paramount consideration in the study of amino acid derivatives. The specific spatial arrangement is crucial for biological activity, and any chemical modification must be analyzed for its potential to cause racemization (the conversion of the L-form to a mixture of L- and D-forms).

For context, the properties of the parent compound, L-asparagine, are well-established.

Table 1: Physicochemical Properties of L-Asparagine
PropertyValueReference
Chemical FormulaC₄H₈N₂O₃ nih.govbyjus.com
Molar Mass132.12 g/mol nih.gov
AppearanceWhite, crystalline solid byjus.com
Melting Point234-235 °C nih.gov
Density1.543 g/cm³ nih.govbyjus.com
Solubility in Water2.94 g/100 mL byjus.com

Academic Significance and Emerging Research Trajectories for Modified Amino Acids

The academic significance of studying N²-(Hydroxymethyl)-L-asparagine lies in its capacity to illuminate the broader consequences of aldehyde-protein interactions. The reaction between formaldehyde (B43269) and amino acids is of considerable interest in diverse fields. Historically, it was crucial for understanding the chemistry behind using formaldehyde to manufacture plastics and other polymers from proteins. acs.org More recently, research has focused on the biological implications of such reactions.

Elevated levels of reactive aldehydes are associated with certain diseases, including type 2 diabetes and alcoholism, and have been shown to inhibit key enzymes like asparagine synthetase. nih.gov This inhibition can occur through the reaction of aldehydes with critical amino acid residues, leading to altered metabolism. nih.gov Therefore, understanding the formation and stability of N-hydroxymethylated adducts on amino acids like asparagine is crucial for unraveling the molecular mechanisms behind aldehyde-induced cellular stress and pathology. researchgate.net

Emerging research continues to explore the reactions of formaldehyde with various amino acids to map the landscape of potential modifications. researchgate.net These studies reveal that different amino acids react at different rates and form a variety of products, including hydroxymethylated, cyclized, and cross-linked species. researchgate.netresearchgate.net The investigation of N²-(Hydroxymethyl)-L-asparagine contributes to this fundamental knowledge base, helping to predict how proteins might be modified by formaldehyde in biological systems.

Historical Context of N-Substituted Amino Acid Investigations

Investigations into the reactions between aldehydes and amino acids date back to the late 19th and early 20th centuries. acs.org Early work was primarily focused on the synthesis, isolation, and chemical analysis of the resulting compounds. acs.org A pivotal study directly relevant to N²-(Hydroxymethyl)-L-asparagine was conducted by D. C. Carpenter and F. E. Lovelace in 1942, where they systematically investigated the reaction of formaldehyde with L-asparagine. acs.org

Their work demonstrated that the initial reaction forms an intermediate, which they identified as methylene-l(-)-asparagine. This compound could then react with a second mole of formaldehyde, presumably leading to hydroxymethylated products. acs.org A key finding from this early research was the inherent instability of the secondary product, which made it difficult to isolate and characterize fully. acs.org This historical work laid the foundation for modern studies that use advanced analytical techniques like NMR spectroscopy to monitor these reactions in real-time and identify transient intermediates and final products. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73903-62-5

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S)-4-amino-2-(hydroxymethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C5H10N2O4/c6-4(9)1-3(5(10)11)7-2-8/h3,7-8H,1-2H2,(H2,6,9)(H,10,11)/t3-/m0/s1

InChI Key

FYERASWGBZFFKD-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)NCO)C(=O)N

Canonical SMILES

C(C(C(=O)O)NCO)C(=O)N

Origin of Product

United States

Synthesis and Chemical Derivatization of N2 Hydroxymethyl L Asparagine

Synthetic Routes and Methodologies for N2-Substitution of L-Asparagine

The introduction of substituents at the N2-position of L-asparagine requires precise control over the reactivity of its multiple functional groups: the α-amino group, the α-carboxylic acid group, and the side-chain amide. The following sections detail the key chemical strategies employed for this purpose.

Formaldehyde (B43269) and Reductive Amination Strategies for Hydroxymethylation

The synthesis of N2-(Hydroxymethyl)-L-asparagine is achieved through the direct hydroxymethylation of the α-amino group. Reductive amination is a primary method for this transformation. This reaction typically involves the treatment of L-asparagine with formaldehyde (HCHO). The initial reaction between the primary amino group and the aldehyde forms a transient Schiff base or imine intermediate. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), yields the stable N-hydroxymethylated product.

The reaction of formaldehyde with amino acids is a well-established process in amino acid chemistry. acs.org However, the process requires careful management of reaction conditions to prevent side reactions, such as the formation of di-substituted products or polymerization. The use of aqueous formaldehyde solutions (formalin) can also influence the reaction equilibrium. researchgate.net When formaldehyde is present in excess, it can form adducts with various amino acid residues, including arginine, lysine, and cysteine, underscoring the need for chemoselectivity, often achieved through protecting group strategies. nih.gov

Application of Protecting Group Chemistry in Asparagine Derivative Synthesis

To achieve selective modification of the N2-amino group of asparagine, the strategic use of protecting groups is indispensable. wikipedia.org These groups temporarily block other reactive sites in the molecule—namely the carboxylic acid and the side-chain amide—to prevent unwanted side reactions during the synthesis.

For asparagine, a significant challenge during many synthetic manipulations, particularly peptide synthesis, is the dehydration of the side-chain amide to form a β-cyanoalanine residue. capes.gov.brscite.ainih.gov To mitigate this, the side-chain amide is often protected. The trityl (Trt) group is a widely used protecting group for the asparagine side chain, enhancing solubility and preventing this side reaction. chemimpex.comnih.gov Other groups, such as 4,4'-dimethoxybenzhydryl (Mbh) and 2,4,6-trimethoxybenzyl (Tmob), have also been employed. capes.gov.brgoogle.com

The α-amino group is commonly protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group, especially in solid-phase peptide synthesis, due to its base-lability. wikipedia.orggoogle.comresearchgate.net The carboxylic acid can be protected as an ester, for example, a benzyl (B1604629) (Bzl) or tert-butyl (tBu) ester, which can be removed under specific conditions like hydrogenolysis or acidolysis, respectively. wikipedia.org

In a typical synthesis of an N2-substituted derivative, one would first protect the C-terminus and the side-chain amide. The unprotected N2-amino group is then free to react with an electrophile, such as formaldehyde in a reductive amination, to yield the desired N2-(Hydroxymethyl)-L-asparagine derivative.

Protecting Group Functional Group Protected Common Cleavage Condition References
9-Fluorenylmethoxycarbonyl (Fmoc)α-Amino groupBasic (e.g., Piperidine) wikipedia.orgcapes.gov.br
tert-Butoxycarbonyl (Boc)α-Amino groupAcidic (e.g., TFA) scite.ainih.gov
Benzyloxycarbonyl (Z)α-Amino groupHydrogenolysis google.com
Trityl (Trt)Side-chain amideAcidic (e.g., TFA) chemimpex.comnih.gov
2,4,6-Trimethoxybenzyl (Tmob)Side-chain amideAcidic (e.g., TFA) capes.gov.brgoogle.com
tert-Butyl (tBu)Carboxyl groupAcidic (e.g., TFA) wikipedia.org

Esterification and Amidation Reactions for Aspartic Acid Scaffold Modifications

Modifications can also be approached by using L-aspartic acid as the starting scaffold. L-aspartic acid features two carboxylic acid groups (α and β), providing different synthetic handles. The selective esterification or amidation of these groups is a key strategy for building asparagine analogues.

Esterification of the carboxylic acid groups can be achieved using various methods, such as catalysis with chlorotrimethylsilane (B32843) (TMSCl) in the presence of an alcohol. researchgate.net This allows for the formation of, for example, α- and β-esters. Subsequent selective hydrolysis or amidation can lead to the desired asparagine scaffold. Amidation, the formation of an amide bond, is a fundamental reaction in peptide chemistry and can be accomplished using a wide array of coupling reagents. organic-chemistry.org

By starting with L-aspartic acid, one can first protect the α-amino and α-carboxyl groups, then activate the β-carboxyl group and react it with ammonia (B1221849) to form the side-chain amide of asparagine. This route provides an alternative to using L-asparagine directly, which can be prone to side-chain reactions under certain conditions. It's important to note that under acidic conditions, the peptide bond C-terminal to an aspartic acid residue can be susceptible to cleavage via the formation of a cyclic anhydride (B1165640) intermediate. researchgate.net

Alkylation and Acylation Approaches to Modulate Amino Group Reactivity

Hydroxymethylation is a specific form of N-alkylation. More broadly, the N2-amino group of asparagine can be modified with a wide variety of alkyl and acyl groups to modulate its chemical properties. acs.org Alkylation introduces an alkyl group, while acylation introduces an acyl group, forming an amide linkage at the N2-position. wikipedia.org

Acylation of L-asparaginase, the enzyme that hydrolyzes asparagine, has been studied to modify its properties, demonstrating that amino groups can be targeted for modification. nih.gov In the context of the single amino acid, N2-acylation can be achieved by reacting a protected asparagine derivative with an acyl chloride or an activated carboxylic acid. These modifications can alter the steric bulk, electronics, and hydrogen-bonding capacity of the amino acid's N-terminus.

Solid-Phase Synthesis Techniques for N-Modified Amino Acids

Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides and is well-suited for incorporating N-modified amino acids like N2-(Hydroxymethyl)-L-asparagine into a peptide sequence. wikipedia.orgresearchgate.net In this method, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion.

The incorporation of asparagine itself into a peptide chain via SPPS requires careful consideration. A major side reaction is the dehydration of the unprotected side-chain amide during the activation of the carboxyl group, leading to the formation of β-cyanoalanine. scite.ainih.gov This is often circumvented by using a side-chain protecting group (e.g., Trt) or by using specific activation methods. capes.gov.brnih.gov

To incorporate an N2-modified asparagine, the appropriately protected building block, Fmoc-N2-(hydroxymethyl)-L-Asn(Trt)-OH, would be synthesized first in solution. This modified amino acid is then coupled to the resin-bound peptide chain using standard coupling reagents.

Coupling Reagent Description References
DCC/HOBtDicyclohexylcarbodiimide / 1-Hydroxybenzotriazole capes.gov.brnih.gov
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate capes.gov.brnih.gov
Pfp estersPentafluorophenyl esters capes.gov.brnih.gov

Chemoenzymatic Synthesis Approaches for Asparagine Analogues

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules. Enzymes can offer unparalleled stereoselectivity, which is crucial for creating chiral amino acid analogues.

L-asparaginases are enzymes that catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia. nih.govresearchgate.net While their natural function is catabolic, enzymes can sometimes be engineered or used under specific conditions to run in the reverse, synthetic direction. More commonly, other enzymes are used for the synthesis of asparagine and its analogues. For instance, a three-enzyme cascade system has been designed to produce L-asparagine from fumaric acid, demonstrating the power of enzymatic pathways for synthesis. acs.org

Furthermore, engineered enzymes like methylaspartate ammonia lyase have been used for the asymmetric synthesis of various 3-substituted aspartate derivatives, which are close structural analogues of asparagine. nih.gov This highlights the potential for biocatalysis to generate novel asparagine-like compounds with high stereochemical purity. Another application of enzymes is in the kinetic resolution of racemic mixtures. For example, L-asparaginase can be used to selectively hydrolyze the L-enantiomer from a racemic mixture of DL-asparagine, allowing for the isolation of pure D-asparagine. google.com

Enzyme Reaction Catalyzed Application in Synthesis References
L-AsparaginaseL-Asparagine → L-Aspartic acid + NH₃Resolution of racemic asparagine nih.govresearchgate.netgoogle.com
Aspartate Ammonia Lyase (AspA)Fumaric acid + NH₃ ↔ L-Aspartic acidSynthesis of L-aspartic acid as a precursor acs.org
Asparagine Synthetase (AsnA)L-Aspartic acid + ATP + NH₃ → L-Asparagine + AMP + PPiDirect synthesis of L-asparagine acs.orgnih.gov
Methylaspartate Ammonia Lyase (MAL)(Engineered) Adds ammonia to substituted fumaratesAsymmetric synthesis of 3-substituted aspartate analogues nih.gov

Isotopic Labeling and Synthesis of Tagged N²-(Hydroxymethyl)-L-asparagine for Tracing Studies (e.g., ¹⁵N-labeled)

Isotopic labeling is an indispensable tool in metabolic research, allowing for the tracing of molecules through complex biological pathways. The synthesis of ¹⁵N-labeled N²-(Hydroxymethyl)-L-asparagine is critical for such tracing studies, providing insights into its metabolic fate and incorporation into larger biomolecules.

The most direct approach to synthesizing ¹⁵N-labeled N²-(Hydroxymethyl)-L-asparagine involves utilizing commercially available ¹⁵N-labeled L-asparagine as the starting material. In this scenario, the nitrogen atom of the α-amino group is the heavy isotope ¹⁵N. This isotopically labeled precursor can then be subjected to the same synthetic pathway as described for the unlabeled compound.

The process would begin with the protection of the carboxylic acid and the side-chain amide of ¹⁵N-L-asparagine. Subsequently, the ¹⁵N-labeled α-amino group would be reacted with formaldehyde to introduce the hydroxymethyl group. Finally, removal of the protecting groups would yield ¹⁵N-labeled N²-(Hydroxymethyl)-L-asparagine. The presence of the ¹⁵N isotope allows for the sensitive and specific detection of the compound and its metabolites by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Structural Elucidation and Conformational Analysis of N2 Hydroxymethyl L Asparagine

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules like N²-(Hydroxymethyl)-L-asparagine. These simulations model the atomic motions of the compound over time, providing deep insights into its conformational flexibility and the intricate network of non-covalent interactions it forms with its environment, particularly in aqueous solutions or within biological systems like protein binding sites. nih.govijbio.ir

Research on L-asparagine and its derivatives using MD simulations has revealed that the side-chain amide group is highly dynamic. nih.gov It can rapidly exchange between different conformations, allowing it to act as both a hydrogen bond donor and acceptor. nih.govarizona.edu This dynamic behavior is crucial for its function in proteins, where it can participate in stabilizing structural folds or in recognizing binding partners. nih.govnih.gov In the case of N²-(Hydroxymethyl)-L-asparagine, the introduction of the hydroxymethyl group at the alpha-amino position adds another layer of complexity and functionality.

MD simulations would be instrumental in characterizing:

Conformational Landscape: Mapping the accessible conformations of the entire molecule, with particular focus on the rotational freedom around the newly introduced N-CH₂OH bond and the side-chain Cβ-Cγ and Cγ-Nδ bonds.

Intramolecular Interactions: Investigating the formation of transient intramolecular hydrogen bonds, for instance, between the hydroxymethyl group and the adjacent carboxyl group or the side-chain amide. These interactions can significantly influence the molecule's preferred conformation in different environments. rsc.org

Interaction with Biomolecules: In a biological context, simulations can model the binding of N²-(Hydroxymethyl)-L-asparagine to a target protein. researchgate.net This would reveal key intermolecular contacts, such as hydrogen bonds and van der Waals interactions, that determine binding affinity and specificity. The simulations can elucidate how the hydroxymethyl group contributes to or alters the binding mode compared to native L-asparagine. nih.gov

A typical analysis of MD simulation trajectories would involve calculating parameters such as Root Mean Square Deviation (RMSD) to assess structural stability, Radial Distribution Functions (RDFs) to understand solvation shells, and hydrogen bond lifetimes to quantify interaction dynamics.

Table 1: Potential Intermolecular Interactions of N²-(Hydroxymethyl)-L-Asparagine Studied via MD Simulation

Interacting Group on CompoundPotential Interaction PartnerType of InteractionSignificance
Side-Chain Amide (-CONH₂)Water, Protein ResiduesHydrogen Bond (Donor/Acceptor)Key for solubility and biological recognition. arizona.edu
N-Hydroxymethyl (-CH₂OH)Water, Protein ResiduesHydrogen Bond (Donor/Acceptor)Enhances hydrophilicity and provides new interaction points.
Backbone Carboxyl (-COOH)Water, Metal Ions, Basic ResiduesHydrogen Bond, Ionic InteractionContributes to overall charge and strong electrostatic interactions.
Backbone Amino (-NH-)Water, Acidic ResiduesHydrogen Bond (Donor)Participates in backbone hydrogen bonding networks.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for N-Substituted Asparagine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like N-substituted asparagine derivatives, QSAR can be a valuable tool to predict the activity of unsynthesized analogues and to guide the design of molecules with enhanced potency. nih.gov

Developing a QSAR model for N-substituted asparagine derivatives, including N²-(Hydroxymethyl)-L-asparagine, would involve several key steps:

Dataset Assembly: A training set of N-substituted asparagine derivatives with experimentally measured biological activities (e.g., enzyme inhibition IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Properties: Such as Hammett constants (σ) or atomic partial charges, which describe the electron-donating or -withdrawing nature of substituents. nih.gov

Steric Properties: Like Taft steric parameters (Es) or molar refractivity (MR), which quantify the size and shape of substituents. nih.gov

Hydrophobic Properties: Typically represented by the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological and 3D Descriptors: These describe molecular connectivity, shape, and surface properties.

Model Generation and Validation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. nih.govresearchgate.net The predictive power of the resulting model is rigorously assessed using internal and external validation techniques. acs.org

For instance, a Hansch-type QSAR analysis on a series of N-substituted asparagine derivatives might yield an equation similar to:

log(1/IC₅₀) = k₁ * logP + k₂ * σ + k₃ * Es + C

This equation would quantitatively show how hydrophobicity, electronic effects, and steric bulk at the N-substitution position influence the compound's activity. nih.gov Such a model could reveal, for example, that bulky, electron-withdrawing groups at the N² position are favorable for activity, guiding future synthetic efforts.

Table 2: Hypothetical Data for a QSAR Study of N-Substituted Asparagine Derivatives

CompoundN²-Substituent (R)logP (Hydrophobicity)σ (Electronic)Es (Steric)pIC₅₀ (Activity)
1 -H-3.820.001.244.5
2 (Title Cmpd.) -CH₂OH-4.100.560.695.1
3 -CH₃-3.35-0.040.004.8
4 -CH₂CH₃-2.85-0.07-0.074.9
5 -C(O)CH₃-3.950.28-0.475.5

Note: Data are hypothetical for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Understanding Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a quantum chemical method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, lone pairs, and chemical bonds. researchgate.netwisc.edu It provides a detailed, quantitative picture of the bonding and intramolecular interactions that determine the structure and stability of a molecule like N²-(Hydroxymethyl)-L-asparagine.

NBO analysis on this compound would focus on several key aspects:

Lewis Structure and Hybridization: It determines the most accurate Lewis structure, including the hybridization of atomic orbitals (e.g., sp², sp³) that form the sigma (σ) and pi (π) bonds.

Charge Distribution: It calculates the natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. nih.gov This can highlight the most electronegative and electropositive sites within the molecule.

Hyperconjugative Interactions: A central feature of NBO analysis is the quantification of delocalization effects, or hyperconjugation. This involves electron donation from an occupied "donor" orbital (like a bonding orbital or a lone pair) to an unoccupied "acceptor" orbital (typically an antibonding orbital, σ* or π*). nih.gov The strength of these interactions is measured by the second-order perturbation theory energy, E(2).

For N²-(Hydroxymethyl)-L-asparagine, NBO analysis would likely reveal significant hyperconjugative interactions that contribute to its stability:

Donation from the lone pair of the side-chain amide nitrogen (nN) to the antibonding orbital of the adjacent carbonyl group (π*CO).

Interactions involving the newly introduced hydroxymethyl group, such as donation from the oxygen lone pair (nO) to adjacent antibonding C-N or C-H orbitals (σCN, σCH).

Donation from the nitrogen lone pair of the backbone amide to adjacent antibonding orbitals, a fundamental interaction in peptides. rsc.orgresearchgate.net

These E(2) values provide a quantitative ranking of the most important intramolecular interactions, helping to explain conformational preferences and the electronic character of different parts of the molecule. researchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions in N²-(Hydroxymethyl)-L-Asparagine

Donor Orbital (i)Acceptor Orbital (j)E(2) (kcal/mol)Type of Interaction
n(O) of side-chain C=Oπ(C-N) of side-chain amide~30-40Lone Pair → Antibond (Resonance)
n(N) of side-chain amideπ(C=O) of side-chain amide~50-60Lone Pair → Antibond (Resonance)
n(O) of N-hydroxyl groupσ(N-Cα)~2-5Hyperconjugation
σ(Cα-H)σ(N-C(hydroxyl))~1-3Hyperconjugation
n(N) of backboneσ*(Cα-Cβ)~2-4Hyperconjugation

Note: E(2) values are typical estimates for such interactions and would require specific quantum chemical calculation for the exact molecule.

Biochemical Roles and Molecular Interactions of N2 Hydroxymethyl L Asparagine

Integration and Perturbation within Cellular Nitrogen Metabolism Pathways

The introduction of a hydroxymethyl group on the primary amine of L-asparagine suggests potential alterations in its metabolic fate and its contribution to the cellular nitrogen balance.

L-asparagine homeostasis is maintained by the balance between its synthesis by asparagine synthetase (ASNS) and its breakdown by L-asparaginase. nih.govnih.gov ASNS facilitates the ATP-dependent transfer of an amide group from glutamine to aspartate, forming L-asparagine. nih.gov The presence of a hydroxymethyl group on the α-amino group of N²-(hydroxymethyl)-L-asparagine would likely hinder its recognition by ASNS as a product, thus it is not expected to directly inhibit its synthesis via feedback mechanisms that might apply to L-asparagine itself.

Conversely, the catabolism of L-asparagine is catalyzed by L-asparaginase, which hydrolyzes it to L-aspartic acid and ammonia (B1221849). nih.gov This enzyme is a cornerstone of treatment for acute lymphoblastic leukemia, as these cancer cells often lack sufficient ASNS activity and rely on extracellular asparagine. nih.govmedchemexpress.com The modification at the N² position of N²-(hydroxymethyl)-L-asparagine could render it a poor substrate or a competitive inhibitor for L-asparaginase, potentially interfering with the catabolism of endogenous L-asparagine.

Another catabolic route for L-asparagine is the asparaginase (B612624) II pathway, which involves transamination to α-ketosuccinamate, followed by hydrolysis to oxaloacetate and ammonia. nih.gov The N²-hydroxymethyl group would likely impede the initial transamination step, thus making it an unlikely participant in this pathway.

L-asparagine is a crucial molecule for the transport and storage of nitrogen in many organisms, including plants. nih.gov It possesses a high nitrogen-to-carbon ratio, making it an efficient vehicle for nitrogen distribution. nih.gov In mammalian cells, intracellular asparagine levels are critical for adaptation to glutamine depletion and for supporting cell survival, particularly in cancer cells. nih.gov L-asparagine can also act as a nitrogen source in the photorespiratory nitrogen cycle in plants. nih.gov

Should N²-(hydroxymethyl)-L-asparagine be transported into the cell, its modified structure would likely prevent it from being readily catabolized by L-asparaginase. This could lead to its accumulation, potentially altering the composition of the non-proteinogenic amino acid pool. If it competes with L-asparagine for transport into cells or organelles, it could indirectly affect the availability of L-asparagine for protein synthesis and nitrogen metabolism. Its resistance to degradation means it would not contribute to the cycling of nitrogen in the same manner as L-asparagine.

Interactions with Biological Macromolecules and Enzymes

The structural alteration of N²-(hydroxymethyl)-L-asparagine is anticipated to significantly influence its interactions with proteins, particularly enzymes that recognize L-asparagine.

Pyruvate kinase muscle isoform 2 (PKM2) is a key glycolytic enzyme that is allosterically regulated by various small molecules, including amino acids. nih.gov PKM2 activity is crucial for cancer metabolism, and its regulation is a target for therapeutic intervention. nih.govnih.gov Notably, L-asparagine has been identified as an allosteric activator of PKM2. nih.gov It binds to an amino acid binding pocket on the enzyme, promoting a more active tetrameric state. nih.gov

The addition of a hydroxymethyl group to the α-amino group of L-asparagine would introduce steric hindrance and alter the electronic properties at this position. This modification could weaken or prevent the binding of N²-(hydroxymethyl)-L-asparagine to the allosteric site of PKM2. Consequently, it is unlikely to function as an activator and might even act as a weak antagonist to the binding of other activating amino acids.

Table 1: Allosteric Regulation of Pyruvate Kinase Muscle Isoform 2 (PKM2) by Various Amino Acids
Amino AcidEffect on PKM2 ActivityBinding Site
L-AsparagineActivationAmino acid-binding pocket
L-AspartateActivationAmino acid-binding pocket
L-SerineActivationAmino acid-binding pocket
L-ValineInhibitionAmino acid-binding pocket
L-CysteineInhibitionAmino acid-binding pocket

There is currently no available scientific literature describing the formation of complexes between N²-(hydroxymethyl)-L-asparagine and pyridine (B92270) derivatives. While metal complexes involving pyridine derivatives have been studied for their catalytic properties in reactions with other molecules, specific interactions with this modified amino acid have not been reported. nih.gov

N-linked glycosylation is a critical post-translational modification where an oligosaccharide is attached to the side-chain amide nitrogen of an asparagine residue within a specific consensus sequence (Asn-X-Ser/Thr) of a protein. wikipedia.orgnih.gov This process is fundamental for protein folding, stability, and function. nih.gov

The defining feature of N²-(hydroxymethyl)-L-asparagine is the modification of its α-amino group, not its side chain. Therefore, if incorporated into a protein, the side-chain amide group would remain available. However, the initial step of protein synthesis, the charging of the tRNA with the amino acid, would likely be inefficient or completely inhibited for N²-(hydroxymethyl)-L-asparagine due to the modified α-amino group, which is essential for peptide bond formation. Thus, its incorporation into proteins is highly improbable under normal biological conditions. Consequently, it would not participate in N-linked glycosylation.

Another relevant post-translational modification is asparagine hydroxylation, which occurs on the side chain of asparagine residues and is a reversible process. ed.ac.uknih.govnih.gov This is distinct from the N²-hydroxymethyl modification of the amino acid itself.

Engagement with Amino Acid Transporters and Membrane Permeability of L-Asparagine

The transport of amino acids across cellular membranes is a critical process mediated by a variety of transporter proteins. The movement of L-asparagine is facilitated by several systems with differing specificities. In the fungus Stemphylium botryosum, two distinct transport systems for L-asparagine have been identified. nih.gov One is a highly specific permease that also recognizes L-glutamine, while the other is a nonspecific system with a broad affinity for various amino acids. nih.gov

In mammalian cells, glutamine transporters are well-characterized and often share specificity for asparagine. davuniversity.org These transporters are classified into systems based on their substrate specificity and transport mechanism, such as System N, which narrowly transports glutamine, asparagine, and histidine, and System B0, which has broad specificity for neutral amino acids. davuniversity.org The permeability of membranes to amino acids is influenced by several factors, including the lipid composition and surface charge of the membrane, as well as the hydrophobicity of the amino acid itself. wikipedia.org While specific data for N2-(Hydroxymethyl)-L-asparagine is absent, any modification to the parent L-asparagine molecule would likely alter its interaction with these transport systems.

Precursors and Catabolic Pathways of Asparagine and its Hydroxymethyl Derivatives

The metabolism of L-asparagine is a well-defined pathway central to nitrogen balance and cellular biosynthesis. Information regarding the specific metabolic pathways for its hydroxymethyl derivatives is not presently documented.

Biosynthetic Derivation from Aspartic Acid, Glutamine, and Ammonia

L-asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. researchgate.net The primary pathway for its biosynthesis involves the amidation of L-aspartic acid. This reaction is catalyzed by the enzyme asparagine synthetase (ASNS) . nih.gov

The synthesis reaction proceeds as follows: L-aspartate + L-glutamine + ATP → L-asparagine + L-glutamate + AMP + PPi researchgate.netyoutube.com

In this two-step reaction, ATP is first used to activate the β-carboxyl group of aspartate, forming a β-aspartyl-AMP intermediate. researchgate.netrothamsted.ac.uk Subsequently, the amide group from glutamine is transferred to this intermediate to form asparagine. researchgate.netrothamsted.ac.uk In some organisms, particularly prokaryotes, ammonia (NH₄⁺) can serve as the nitrogen donor directly, in a reaction also catalyzed by asparagine synthetase. 137.189.43researchgate.net

The ultimate precursor for this pathway is oxaloacetate , a key intermediate in the citric acid (TCA) cycle. Oxaloacetate is converted to aspartate via a transamination reaction, typically using glutamate (B1630785) as the amino group donor. researchgate.netnih.gov

Table 1: Key Enzymes and Substrates in L-Asparagine Biosynthesis

EnzymeSubstratesProductsPrecursor Pathway
Aspartate TransaminaseOxaloacetate, GlutamateL-Aspartate, α-KetoglutarateCitric Acid Cycle
Asparagine SynthetaseL-Aspartate, L-Glutamine, ATPL-Asparagine, L-Glutamate, AMP, PPiAmino Acid Metabolism

Enzymatic Degradation Products: Aspartic Acid, Ammonia, and Oxaloacetate

The catabolism of L-asparagine is primarily a hydrolytic reaction catalyzed by the enzyme L-asparaginase . This enzyme cleaves the side-chain amide group of asparagine, releasing L-aspartic acid and ammonia (NH₃). rothamsted.ac.uknih.govnih.gov

L-asparagine + H₂O → L-aspartic acid + NH₃ nih.gov

The resulting aspartic acid can then be further metabolized. Through a transamination reaction catalyzed by aspartate transaminase, aspartate can be converted back to oxaloacetate . rothamsted.ac.uk This makes L-asparagine a glucogenic amino acid, as the oxaloacetate produced can be used in the citric acid cycle for energy or serve as a precursor for gluconeogenesis to synthesize glucose.

An alternative catabolic route, known as the asparaginase II pathway, involves the transamination of asparagine to α-ketosuccinamate, which is then hydrolyzed to oxaloacetate and ammonia. nih.gov

While some post-translational modifications like asparagine hydroxylation on proteins have been shown to be reversible, the specific enzymatic degradation pathways and products for free N2-(Hydroxymethyl)-L-asparagine have not been described in the literature.

Table 2: Key Enzymes and Products in L-Asparagine Catabolism

EnzymeSubstrateKey ProductsMetabolic Fate of Products
L-AsparaginaseL-AsparagineL-Aspartic Acid, AmmoniaEnters transamination, Urea (B33335) Cycle
Aspartate TransaminaseL-Aspartic AcidOxaloacetateCitric Acid Cycle, Gluconeogenesis

Advanced Analytical Methodologies in N2 Hydroxymethyl L Asparagine Research

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatography is the cornerstone of modern analytical chemistry, enabling the separation of closely related compounds. For N2-(Hydroxymethyl)-L-asparagine, these techniques are indispensable for distinguishing it from its parent amino acid, L-asparagine, and other related metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) stands as a powerful tool for the analysis of N2-(Hydroxymethyl)-L-asparagine. This combination allows for both the separation of the compound from complex mixtures and its highly sensitive and specific detection.

LC-MS/MS (tandem mass spectrometry) is particularly valuable for quantification. In this technique, the parent ion corresponding to N2-(Hydroxymethyl)-L-asparagine is selected in the first mass spectrometer, fragmented, and then specific fragment ions are monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the accuracy of quantification.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) provides high-resolution mass accuracy, which is critical for the unambiguous identification of N2-(Hydroxymethyl)-L-asparagine. This is especially important when distinguishing it from isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The high mass accuracy of QToF-MS allows for the determination of the elemental formula of the detected ion, confirming its identity.

Table 1: Comparison of LC-MS Techniques for N2-(Hydroxymethyl)-L-Asparagine Analysis

FeatureLC-MS/MSLC-QToF-MS
Primary Application Targeted QuantificationIdentification & Structural Elucidation
Selectivity Very High (MRM)High (High-Resolution Mass)
Sensitivity Excellent for target compoundsGood, but generally lower than targeted MS/MS
Mass Accuracy Low ResolutionHigh Resolution (< 5 ppm)
Typical Use Case Quantifying known concentrations of N2-(Hydroxymethyl)-L-asparagineIdentifying N2-(Hydroxymethyl)-L-asparagine in unknown samples

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another robust technique for the analysis of amino acids and their derivatives. However, due to the low volatility of amino acids like N2-(Hydroxymethyl)-L-asparagine, a derivatization step is typically required to convert them into more volatile compounds. This process is discussed further in section 6.2.

Once derivatized, GC-MS offers excellent chromatographic resolution and provides characteristic mass spectra that can be used for identification and quantification. The electron ionization (EI) source commonly used in GC-MS produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound confirmation.

Ion Exchange Chromatography (IEC) is a classic and effective method for the separation of amino acids based on their net charge. Amino acids are amphoteric molecules, meaning they can carry a positive, negative, or neutral charge depending on the pH of the mobile phase. This property is exploited in IEC to achieve separation.

In the context of N2-(Hydroxymethyl)-L-asparagine, IEC can be used to separate it from other amino acids in a sample. The separation is achieved by using a column packed with a charged resin. By carefully controlling the pH and ionic strength of the buffer eluting through the column, different amino acids will interact with the resin to varying degrees and elute at different times. While not as commonly coupled directly to mass spectrometry for this specific compound as HPLC, IEC is a valuable tool for sample cleanup and fractionation prior to further analysis.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the charge of the molecule and its hydrodynamic radius. CE is known for its high efficiency, short analysis times, and low sample and reagent consumption.

For amino acid profiling that could include N2-(Hydroxymethyl)-L-asparagine, CE provides an alternative to liquid chromatography. The separation in CE is based on a different principle than HPLC, making it a complementary technique. When coupled with a sensitive detector, such as a UV-Vis spectrophotometer or a mass spectrometer (CE-MS), it can be a powerful tool for the analysis of complex amino acid mixtures.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For N2-(Hydroxymethyl)-L-asparagine, derivatization can be employed to enhance its volatility for GC analysis, improve its ionization efficiency for mass spectrometry, or introduce a chromophore or fluorophore for UV-Vis or fluorescence detection.

Common derivatization reagents for amino acids target their primary or secondary amine groups and carboxylic acid groups. For example, silylation reagents can be used to replace active hydrogens with trimethylsilyl (B98337) groups, increasing the volatility of the molecule for GC-MS analysis. For HPLC with fluorescence detection, reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) can be used to create highly fluorescent derivatives, significantly lowering the limits of detection.

Table 2: Common Derivatization Strategies for Amino Acid Analysis Applicable to N2-(Hydroxymethyl)-L-Asparagine

Derivatization MethodTarget Functional GroupAnalytical TechniqueAdvantage
Silylation (e.g., with BSTFA) Amine, Carboxyl, HydroxylGC-MSIncreases volatility
Alkylation/Esterification CarboxylGC-MSIncreases volatility and stability
Acylation (e.g., with trifluoroacetic anhydride) AmineGC-MSIncreases volatility
OPA Derivatization Primary AmineHPLC-FluorescenceHigh sensitivity
Dansyl Chloride Derivatization Primary & Secondary AminesHPLC-UV/FluorescenceStable derivatives

Development and Application of Biosensors for Asparagine and its Hydroxymethyl Analogues

Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide rapid and specific detection of a target analyte. The development of biosensors for asparagine and its derivatives, including N2-(Hydroxymethyl)-L-asparagine, offers the potential for real-time monitoring and high-throughput screening.

These biosensors often utilize enzymes that specifically interact with asparagine or related compounds. For instance, asparaginase (B612624) is an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia (B1221849). This reaction can be monitored by detecting the production of ammonia using an electrochemical sensor or a change in pH.

While biosensors specifically designed for N2-(Hydroxymethyl)-L-asparagine are not yet widely reported, the principles of biosensor design for asparagine could be adapted for its hydroxymethyl analogue. This might involve engineering the specificity of the recognition element (e.g., an enzyme or an antibody) to preferentially bind to N2-(Hydroxymethyl)-L-asparagine. Such biosensors could have applications in various fields, from food science to medical diagnostics, where rapid and on-site detection is advantageous.

Research on N2 Hydroxymethyl L Asparagine Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of Chemically Modified Asparagine Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For asparagine derivatives, these studies investigate how modifications to the asparagine molecule affect its function and interactions with biological systems.

Research into the SAR of asparagine derivatives has explored various modifications. For instance, the degradation of asparagine residues in therapeutic monoclonal antibodies is a critical issue, and studies have shown that the local structural environment, including conformational flexibility and the nature of flanking amino acid residues, plays a significant role in the propensity for deamidation banglajol.info. This highlights the importance of the three-dimensional structure in determining the chemical reactivity of the asparagine side chain.

In the context of drug design, SAR studies on N-substituted compounds have provided valuable insights. For example, research on N-substituted phenyldihydropyrazolones has demonstrated that while a wide variety of chemical functionalities can be introduced at the nitrogen atom, these modifications can have a significant impact on the compound's biological activity and physicochemical properties, such as lipophilicity researchgate.net. Although not directly involving asparagine, these studies underscore the general principles of how N-substitution can be used to modulate the properties of a molecule.

Furthermore, the introduction of different substituents can drastically alter the biological activity of a molecule. Studies on nitrogen-containing heterocyclic compounds have shown that the N-heterocyclic ring system is a core structure in many compounds with a broad range of biological activities, including anticancer properties wikipedia.org. The design and synthesis of these compounds are guided by SAR studies to optimize their therapeutic effects wikipedia.org.

The following table summarizes key findings from SAR studies on asparagine and related N-substituted compounds:

Compound ClassKey SAR FindingsReference
Asparagine in AntibodiesDegradation is influenced by local conformational flexibility and flanking amino acid residues. banglajol.info
N-Substituted PhenyldihydropyrazolonesSubstituents on the nitrogen atom affect biological activity and physicochemical properties like cLogP. researchgate.net
Nitrogen-Containing HeterocyclesThe N-heterocyclic core is crucial for a wide range of biological activities, including anticancer effects. wikipedia.org

Investigation of Metabolites and Intermediates Relevant to Hydroxymethylated Asparagine Pathways

The metabolic fate of asparagine and its derivatives is a complex process involving several enzymes and pathways. Understanding these pathways is essential for elucidating the biological roles of these compounds.

The primary metabolic pathways of asparagine involve its synthesis and breakdown. Asparagine is synthesized from aspartate and an ammonia (B1221849) source, a reaction catalyzed by asparagine synthetase banglajol.inforesearchgate.net. The breakdown of asparagine is primarily carried out by two enzymes: asparaginase (B612624), which hydrolyzes the side-chain amide to produce aspartate and ammonia, and asparagine aminotransferase, which transfers the alpha-amino group to an alpha-keto acid banglajol.inforesearchgate.netbanglajol.info.

While the metabolism of N2-(Hydroxymethyl)-L-asparagine has not been specifically detailed in the available literature, insights can be drawn from the metabolism of other N-substituted amino acids. For example, N-acetylaspartate (NAA), an N-acetylated derivative of aspartic acid, is synthesized from aspartate and acetyl-CoA and is subsequently hydrolyzed by aspartoacylase to yield aspartate and acetate (B1210297) acs.org. This suggests that a potential metabolic pathway for N2-(Hydroxymethyl)-L-asparagine could involve enzymatic cleavage of the hydroxymethyl group from the alpha-amino nitrogen.

The introduction of a hydroxymethyl group could also influence the interaction of the asparagine derivative with metabolic enzymes. For instance, some asparaginase enzymes have been shown to have reduced activity towards N-substituted asparagine derivatives like N-acetyl-L-asparagine researchgate.net. This suggests that the hydroxymethyl group on the N2 position could potentially alter the rate at which the molecule is metabolized by asparaginases.

The following table summarizes the key enzymes involved in asparagine metabolism:

EnzymeFunctionSubstrate(s)Product(s)Reference
Asparagine SynthetaseSynthesis of asparagineAspartate, Ammonia/Glutamine, ATPAsparagine, AMP, Pyrophosphate banglajol.inforesearchgate.net
AsparaginaseHydrolysis of asparagineAsparagine, WaterAspartate, Ammonia banglajol.inforesearchgate.netbanglajol.info
Asparagine AminotransferaseTransamination of asparagineAsparagine, α-keto acidα-ketosuccinamate, Amino acid banglajol.infobanglajol.info
AspartoacylaseHydrolysis of N-acetylaspartateN-acetylaspartate, WaterAspartate, Acetate acs.org

Further research is needed to elucidate the specific metabolic pathways and intermediates relevant to hydroxymethylated asparagine.

Exploration of Other N-Substituted Asparagine Derivatives (e.g., N-Acetylasparagine)

Beyond the hypothetical N2-(Hydroxymethyl)-L-asparagine, a variety of other N-substituted asparagine derivatives have been studied. These compounds serve as valuable tools for understanding the role of N-substitution in the function and metabolism of amino acids.

A prominent example is N-Acetylasparagine . This compound is an N-acyl-alpha amino acid, where an acetyl group is attached to the alpha-amino group of asparagine banglajol.info. N-acetylated amino acids can be formed through the direct action of N-acetyltransferases or from the breakdown of N-acetylated proteins banglajol.info. Research has indicated that N-acetylasparagine may be associated with certain health conditions. For instance, it has been identified as a metabolite of interest in studies related to diabetes and retinopathy ncert.nic.in. Furthermore, some studies have noted that certain asparaginase enzymes exhibit a lower affinity for N-acetyl-L-asparagine compared to unmodified L-asparagine researchgate.net.

Other N-substituted asparagine derivatives have also been synthesized and investigated. For example, N-carbamyl-L-asparagine and N-glycyl-L-asparagine have been used as substrates to probe the specificity of asparaginase enzymes researchgate.net. These studies have shown that the nature of the N-substituent can significantly impact the enzyme's activity, with some derivatives being poor substrates and others being hydrolyzed more efficiently than asparagine itself researchgate.net.

The synthesis of various N-substituted asparagine analogs has been pursued for different research purposes, including the development of tetrapeptide derivatives with potential therapeutic applications wikipedia.org. These synthetic efforts expand the chemical space of asparagine derivatives and provide new molecules for biological evaluation.

The following table provides examples of other N-substituted asparagine derivatives and their research context:

DerivativeType of N-SubstitutionResearch ContextReference
N-AcetylasparagineAcetyl groupMetabolomics, enzyme substrate specificity banglajol.inforesearchgate.netncert.nic.in
N-Carbamyl-L-asparagineCarbamyl groupEnzyme substrate specificity researchgate.net
N-Glycyl-L-asparagineGlycyl groupEnzyme substrate specificity researchgate.net
N-substituted asparagine analogs in tetrapeptidesVarious substituentsDevelopment of therapeutic peptides wikipedia.org

The exploration of these derivatives contributes to a broader understanding of how modifications at the nitrogen atom of asparagine can influence its biological properties and interactions.

Coordination Chemistry and Metal Complexation with Amino Acid Derivatives

The interaction of amino acids and their derivatives with metal ions is a fundamental aspect of bioinorganic chemistry. Asparagine, with its multiple potential donor atoms, can form stable complexes with a variety of metal ions.

L-asparagine typically coordinates with metal ions as a bidentate or tridentate ligand. The most common coordination mode involves the nitrogen atom of the α-amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring wikipedia.org. Additionally, the oxygen atom of the side-chain carboxamide group can also participate in coordination, leading to a tridentate binding mode banglajol.infobanglajol.info.

Numerous studies have reported the synthesis and characterization of metal complexes with asparagine. For instance, complexes of Cu(II), Zn(II), and Cd(II) with L-asparagine have been prepared and characterized using various spectroscopic and analytical techniques banglajol.infobanglajol.info. These studies have confirmed that asparagine can act as a versatile ligand, forming complexes with different geometries depending on the metal ion and reaction conditions banglajol.infobanglajol.info. For example, in some complexes, the metal ion is hexa-coordinated by two asparaginato ligands, each acting in a tridentate fashion banglajol.info.

The coordination of metal ions can also involve other ligands in addition to asparagine, forming mixed-ligand complexes. For example, ternary complexes of nickel(II) with L-aspartate and imidazoles have been structurally characterized acs.org. Similarly, mixed-ligand complexes of Co(II), Ni(II), and Cu(II) with asparagine and urea (B33335) have been synthesized and studied redalyc.org. These studies provide insights into the diverse coordination environments that can be achieved with amino acid derivatives.

The coordination chemistry of N-substituted asparagine derivatives, while less explored than that of asparagine itself, is also an area of interest. The presence of a substituent on the α-amino nitrogen could potentially influence the coordination behavior of the ligand, for example, by sterically hindering the approach of the metal ion or by providing an additional coordination site.

The following table summarizes the coordination properties of asparagine with various metal ions:

Metal IonCoordination Mode of AsparagineComplex Stoichiometry (Metal:Asparagine)Reference
Cu(II)Tridentate (amino, carboxylate, amide)1:2 banglajol.infobanglajol.info
Zn(II)Tridentate (amino, carboxylate, amide)1:2 banglajol.infobanglajol.info
Cd(II)Tridentate (amino, carboxylate, amide)1:2 banglajol.infobanglajol.info
Co(II)Bidentate (in mixed-ligand complex)1:1 (with urea) redalyc.org
Ni(II)Bidentate (in mixed-ligand complex)1:1 (with urea) redalyc.org

The study of metal complexes of amino acid derivatives is important for understanding the role of metal ions in biological systems and for the development of new metal-based therapeutic agents.

Q & A

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and rinse contaminated surfaces with water.
  • Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes. Refer to GHS-compliant safety data sheets for toxicity thresholds and disposal guidelines .

Advanced: How can researchers optimize the enzymatic synthesis of N²-(Hydroxymethyl)-L-asparagine using statistical experimental design?

Methodological Answer :
Apply Plackett-Burman Design (PBD) to screen critical variables (e.g., substrate concentration, pH, temperature) and Central Composite Design (CCD) for optimization. For example:

  • In L-asparaginase production, PBD identified L-asparagine (p < 0.001), peptone (p = 0.025), and Na₂HPO₄ (p = 0.005) as key factors .
  • CCD-derived polynomial models (e.g., Activity = −88.4578 + 5.06A + 11.04B + ...) can predict optimal conditions. Validate models using ANOVA (e.g., model p < 0.05, lack-of-fit p > 0.05) and confirm via triplicate experiments .

Advanced: How to resolve contradictions in metabolic flux data involving N²-(Hydroxymethyl)-L-asparagine under nitrogen-deficient conditions?

Q. Methodological Answer :

  • Transcriptomics Integration : Combine metabolomic data with RNA-seq to validate pathway activities. For instance, transcriptomics corrected fold-change predictions for L-asparagine in maize roots under nitrogen stress, resolving discrepancies in biomass and metabolite pool sizes .
  • Isotopic Tracer Studies : Use ¹⁵N-labeled precursors to trace nitrogen allocation and hydroxymethyl group incorporation. Compare results with computational models (e.g., COBRA Toolbox) to identify kinetic bottlenecks.

Advanced: What strategies enhance the yield of N²-(Hydroxymethyl)-L-asparagine in microbial biosynthesis?

Q. Methodological Answer :

  • In Vivo ATP Regeneration : Engineer E. coli to co-express L-asparagine synthetase and glucose metabolism enzymes, achieving 29.16% molar conversion efficiency. This bypasses costly ATP supplementation .
  • Substrate Optimization : For algal symbionts, use 8 g/L L-asparagine in fermentation media, yielding 51.98 IU/mL enzyme activity at 48 hours incubation .

Basic: What role does N²-(Hydroxymethyl)-L-asparagine play in nitrogen transport during plant stress responses?

Methodological Answer :
It acts as a nitrogen reservoir during stress (e.g., germination, senescence). In maize roots, L-asparagine (a structural analog) pool sizes correlate with nitrogen availability. Hydroxymethyl derivatives may enhance solubility or stability, facilitating transport via xylem. Quantify using LC-MS/MS and validate via gene knockout studies on asparagine synthetase isoforms .

Advanced: How to design a robust assay for N²-(Hydroxymethyl)-L-asparagine activity in enzyme kinetics studies?

Q. Methodological Answer :

  • Enzyme-Specific Kits : Adapt commercial L-asparagine/glutamine assay kits (e.g., Megazyme K-ASNAM) with modifications for hydroxymethyl specificity. Include ammonia-detecting reagents (e.g., glutamate dehydrogenase) and calibrate against synthetic standards .
  • Kinetic Parameters : Calculate KmK_m and VmaxV_{max} using Michaelis-Menten plots. For Acinetobacter baumannii, optimal activity occurred at pH 7.5 and 37°C .

Advanced: How to address batch-to-batch variability in N²-(Hydroxymethyl)-L-asparagine synthesis?

Q. Methodological Answer :

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and hydroxymethyl group retention. Use process analytical technology (PAT) for real-time HPLC monitoring .
  • DoE Validation : Re-run CCD experiments under scaled-up conditions (e.g., 10 L bioreactors) and adjust factors like agitation rate (e.g., 200–400 rpm) to maintain dissolved oxygen >30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.